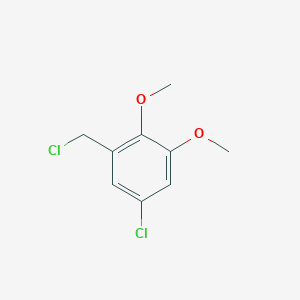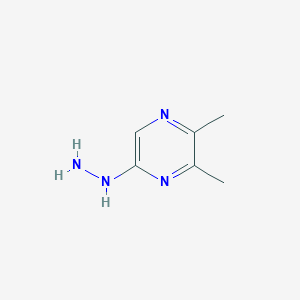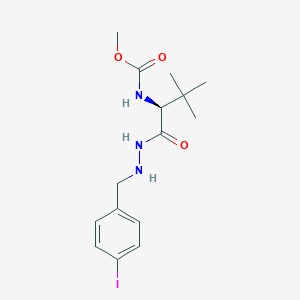
(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an iodinated benzyl group, a hydrazinyl moiety, and a carbamate functional group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Iodinated Benzyl Group: The iodination of benzyl compounds can be achieved using iodine and a suitable oxidizing agent.
Carbamoylation: The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodinated benzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols, amines, or cyanides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The iodinated benzyl group may facilitate binding to certain proteins or enzymes, while the hydrazinyl and carbamate groups can participate in various biochemical reactions. These interactions can modulate the activity of target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Shares the iodinated benzyl group but lacks the hydrazinyl and carbamate functionalities.
Methyl carbamate: Contains the carbamate group but lacks the iodinated benzyl and hydrazinyl groups.
Uniqueness
(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H22IN3O3 |
|---|---|
Molecular Weight |
419.26 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C15H22IN3O3/c1-15(2,3)12(18-14(21)22-4)13(20)19-17-9-10-5-7-11(16)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,18,21)(H,19,20)/t12-/m1/s1 |
InChI Key |
DDXJMJXZEJWFSV-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NNCC1=CC=C(C=C1)I)NC(=O)OC |
Canonical SMILES |
CC(C)(C)C(C(=O)NNCC1=CC=C(C=C1)I)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



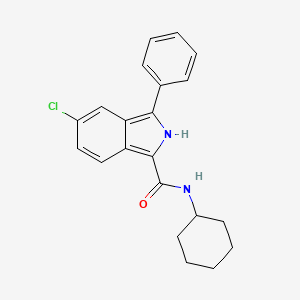
![1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13100385.png)
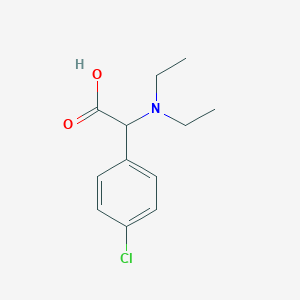
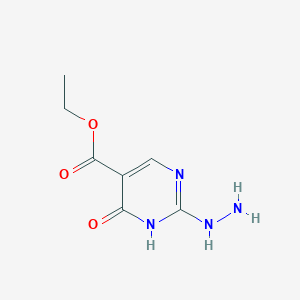
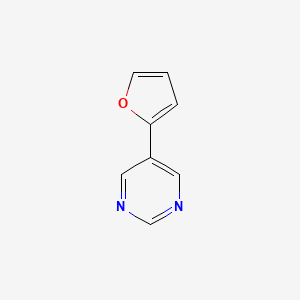
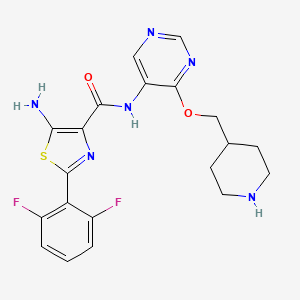
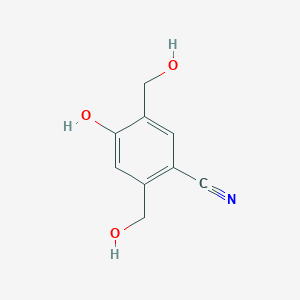
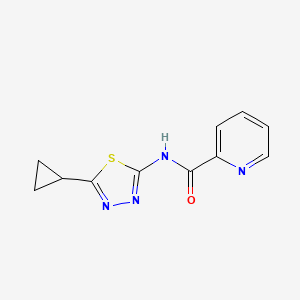
![Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione](/img/structure/B13100421.png)


